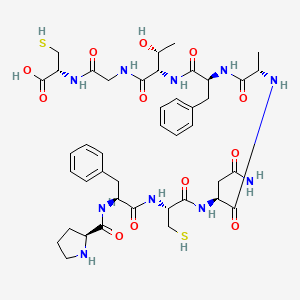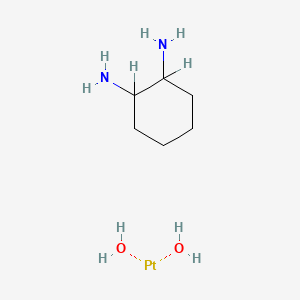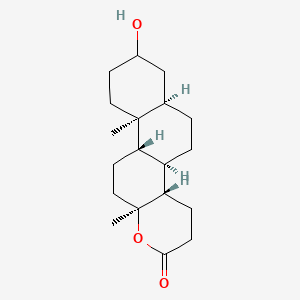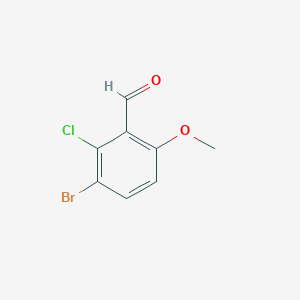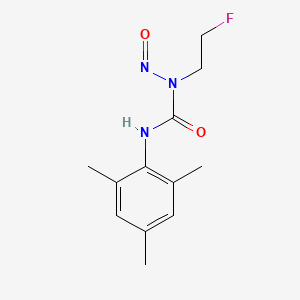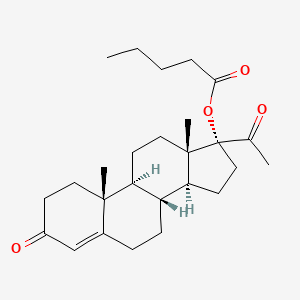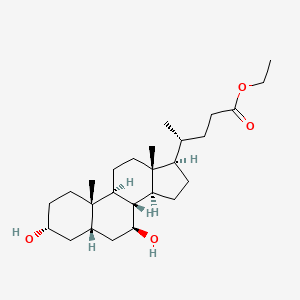
Ethyl ursodeoxycholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ursodeoxycholate is a derivative of ursodeoxycholic acid, a secondary bile acid produced in the liver Ursodeoxycholic acid is known for its therapeutic applications, particularly in the treatment of liver diseases
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ursodeoxycholate typically involves the esterification of ursodeoxycholic acid with ethanol. This reaction is catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. After the reaction, the product is purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
Ethyl ursodeoxycholate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in acidic or neutral conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out in anhydrous conditions to prevent side reactions.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of ethyl 3-oxo-ursodeoxycholate, while reduction may yield ethyl 3-hydroxy-ursodeoxycholate.
科学的研究の応用
Ethyl ursodeoxycholate has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is used in studies related to bile acid metabolism and transport. It serves as a model compound for investigating the biological functions of bile acids and their derivatives.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of liver diseases. It is studied for its hepatoprotective effects and its ability to modulate bile acid composition.
Industry: this compound is used in the formulation of pharmaceuticals and nutraceuticals. Its solubility and stability make it a suitable candidate for various drug delivery systems.
作用機序
The mechanism of action of ethyl ursodeoxycholate involves its interaction with bile acid receptors and transporters. It modulates the composition of bile acids in the liver and intestines, promoting the excretion of toxic bile acids and reducing their reabsorption. This results in a protective effect on liver cells and improved liver function. The compound also exhibits anti-inflammatory and antioxidant properties, contributing to its therapeutic effects.
類似化合物との比較
Ethyl ursodeoxycholate is similar to other bile acid derivatives, such as:
Ursodeoxycholic acid: The parent compound, known for its hepatoprotective effects and use in the treatment of liver diseases.
Chenodeoxycholic acid: Another bile acid with similar therapeutic applications but different pharmacokinetic properties.
Tauro-ursodeoxycholic acid: A taurine-conjugated derivative with enhanced solubility and bioavailability.
This compound is unique in its esterified form, which may offer advantages in terms of solubility, stability, and bioavailability compared to its parent compound and other derivatives.
特性
分子式 |
C26H44O4 |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
ethyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C26H44O4/c1-5-30-23(29)9-6-16(2)19-7-8-20-24-21(11-13-26(19,20)4)25(3)12-10-18(27)14-17(25)15-22(24)28/h16-22,24,27-28H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
InChIキー |
PVTAJGPUZOLNFL-LBSADWJPSA-N |
異性体SMILES |
CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
正規SMILES |
CCOC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


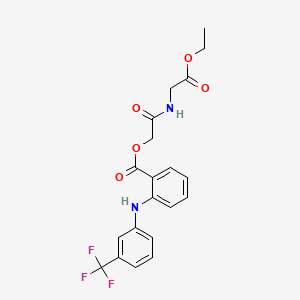
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
